Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate
Description
Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C37H41NO5Si and a molecular weight of 607.81 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring substituted with various functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C37H41NO5Si |
|---|---|
Molecular Weight |
607.8 g/mol |
IUPAC Name |
benzyl (2S,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C37H41NO5Si/c1-37(2,3)44(32-16-10-6-11-17-32,33-18-12-7-13-19-33)43-31-24-25-38(36(40)42-27-28-14-8-5-9-15-28)34(26-31)29-20-22-30(23-21-29)35(39)41-4/h5-23,31,34H,24-27H2,1-4H3/t31-,34-/m0/s1 |
InChI Key |
WNAMOBFMCLSFSN-VBTAUBHQSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CCN([C@@H](C3)C4=CC=C(C=C4)C(=O)OC)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(C(C3)C4=CC=C(C=C4)C(=O)OC)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The tert-butyl(diphenyl)silyl group is introduced through a silylation reaction using tert-butyl(diphenyl)silyl chloride and a suitable base.
Esterification: The methoxycarbonyl group is introduced via esterification using methoxycarbonyl chloride.
Final Coupling: The benzyl group is attached through a coupling reaction, often using benzyl bromide and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-hydroxyphenyl)piperidine-1-carboxylate
- Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-nitrophenyl)piperidine-1-carboxylate
- Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-aminophenyl)piperidine-1-carboxylate
Uniqueness
Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications where other similar compounds may not be as effective.
Biological Activity
Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate (CAS No. 2751958-58-2) is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular properties, synthesis, and biological activities, supported by research findings and case studies.
Molecular Properties
- Molecular Formula : C37H41NO5Si
- Molecular Weight : 607.81 g/mol
- Structure : The compound features a piperidine ring substituted with various functional groups, including a methoxycarbonyl group and a tert-butyldiphenylsilyl ether.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine core.
- Introduction of the methoxycarbonyl and silyl ether groups.
- Final purification steps to ensure high purity (≥97%) for biological testing.
Research indicates that compounds similar to Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy derivatives exhibit various biological activities, including:
- Anticancer Activity : Some studies suggest that piperidine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds with similar structures have been shown to possess antimicrobial effects against various bacterial strains.
Case Studies
- Anticancer Activity : A study on related piperidine derivatives demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
- Antimicrobial Testing : In vitro assays revealed that certain silyl ether compounds exhibited inhibitory effects against Gram-positive bacteria, suggesting potential as antibacterial agents.
Research Findings
A comprehensive review of available literature highlights the following findings regarding the biological activity of benzyl derivatives:
- In Vitro Studies : Various assays (e.g., MTT assay for cytotoxicity) have been employed to assess the efficacy of these compounds against cancer cells.
- Mechanistic Studies : Research indicates that these compounds may act through multiple pathways, including modulation of apoptotic pathways and inhibition of specific kinases involved in cell proliferation.
Comparative Analysis Table
Q & A
Basic: What synthetic strategies are recommended for preparing Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate?
Methodological Answer:
The synthesis of this compound can be approached via multi-step organic reactions. Based on analogous piperidine derivatives (e.g., Benzyl 4-oxo-2-propylpiperidine-1-carboxylate), a plausible route involves:
Core Piperidine Formation : Construct the piperidine ring via cyclization or reductive amination, ensuring stereochemical control at the 2- and 4-positions.
Functional Group Introduction :
- Introduce the 4-methoxycarbonylphenyl group via Suzuki coupling or Friedel-Crafts acylation.
- Install the tert-butyl(diphenyl)silyloxy group using silylation reagents (e.g., tert-butyldiphenylsilyl chloride) under anhydrous conditions with a base like imidazole .
Benzyl Protection : Employ benzyl chloroformate to protect the piperidine nitrogen, ensuring compatibility with other functional groups .
Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: What handling and storage protocols ensure the compound’s stability?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the silyl ether or ester groups. Avoid exposure to moisture and light .
- Handling : Use PPE (nitrile gloves, safety goggles) in a fume hood. Avoid contact with oxidizing agents (e.g., KMnO₄), which may degrade the tert-butyl(diphenyl)silyl group .
- Disposal : Follow institutional guidelines for halogenated/organic waste. Neutralize acidic/basic residues before disposal .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemical configuration?
Methodological Answer:
Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane) or slow evaporation.
Data Collection : Use a synchrotron or Cu-Kα source for high-resolution data.
Structure Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
- Refine anisotropic displacement parameters for heavy atoms (e.g., Si, S).
- Validate the trans-configuration using Fourier difference maps and Hirshfeld rigidity analysis .
Troubleshooting : If twinning occurs, use SHELXD for structure solution or switch to a lower-symmetry space group .
Advanced: How should researchers address contradictory stability data in acidic vs. basic conditions?
Methodological Answer:
Experimental Design :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm .
Mechanistic Analysis :
- Acidic conditions may hydrolyze the methoxycarbonyl group, while basic conditions could cleave the silyl ether. Confirm degradation products using HRMS .
Mitigation : Stabilize the compound by formulating in non-aqueous solvents (e.g., DMSO) or adding radical scavengers (e.g., BHT) .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC : Use a reverse-phase C18 column with UV detection (220–280 nm). Optimize gradients to separate impurities (e.g., desilylated byproducts) .
- NMR : Confirm structural integrity via ¹H/¹³C NMR. Key signals:
- tert-butyl(diphenyl)silyl protons (δ 1.05 ppm, singlet).
- Benzyl ester aromatic protons (δ 7.3–7.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and detect trace impurities .
Advanced: How can side reactions during silyl ether formation be minimized?
Methodological Answer:
Reagent Selection : Use anhydrous tert-butyldiphenylsilyl chloride and a non-nucleophilic base (e.g., 2,6-lutidine) to avoid competing reactions .
Solvent Optimization : Conduct reactions in dry THF or DMF at 0°C to slow down hydrolysis.
Workup : Quench excess silyl chloride with methanol, then extract with ethyl acetate to isolate the product .
Validation : Monitor silylation efficiency via ²⁹Si NMR (if accessible) or FT-IR (Si-O stretch ~1100 cm⁻¹) .
Basic: What safety precautions are mandatory during synthesis?
Methodological Answer:
- Ventilation : Use a fume hood to prevent inhalation of volatile reagents (e.g., benzyl chloroformate) .
- Spill Management : Absorb liquid spills with vermiculite; neutralize acidic residues with sodium bicarbonate .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
